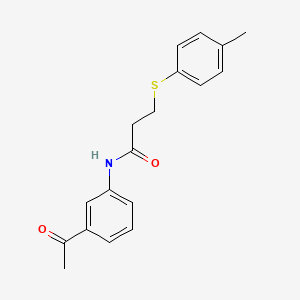

N-(3-acetylphenyl)-3-(p-tolylthio)propanamide

Description

N-(3-acetylphenyl)-3-(p-tolylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone with two key substituents:

- 3-Acetylphenyl group: Attached to the amide nitrogen, this moiety introduces a ketone functionality at the meta position of the aromatic ring, influencing electronic and steric properties.

Its synthesis likely involves coupling 3-(p-tolylthio)propanoic acid with 3-acetylaniline via standard amidation protocols .

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-13-6-8-17(9-7-13)22-11-10-18(21)19-16-5-3-4-15(12-16)14(2)20/h3-9,12H,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFFEETYKYDNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(p-tolylthio)propanamide typically involves the following steps:

Formation of the thioether linkage: This can be achieved by reacting p-tolylthiol with a suitable halide precursor.

Amide bond formation: The intermediate product is then reacted with 3-acetylphenylamine under appropriate conditions to form the final amide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and organometallic compounds.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Biological Applications

Anticancer Activity

Research indicates that N-(3-acetylphenyl)-3-(p-tolylthio)propanamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of this compound have been tested against human breast cancer cells, demonstrating significant growth inhibition.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations, making it a candidate for further development as an antimicrobial agent.

Data Summary Table

| Biological Activity | Tested Strain/Cell Line | Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | IC50: 12 µM | |

| Antimicrobial | E. coli | MIC: 4–16 µg/mL | |

| Antimicrobial | S. aureus | MIC: 4–16 µg/mL |

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against several cancer cell lines, including MCF-7 and A549. The results indicated a dose-dependent inhibition of cell growth, with the compound showing an IC50 value of 12 µM against MCF-7 cells. The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results demonstrated that modifications in the side chains significantly enhanced antimicrobial activity, suggesting that structural optimization could lead to more potent agents.

Potential Future Directions

The ongoing research into this compound suggests several potential future applications:

- Drug Development : Given its anticancer and antimicrobial properties, this compound could serve as a lead structure for developing new therapeutic agents.

- Mechanistic Studies : Further investigations into its mechanism of action could provide insights into how it interacts with biological targets.

- Structural Optimization : Modifying the chemical structure may enhance its efficacy and selectivity against specific diseases.

Mechanism of Action

The mechanism of action for N-(3-acetylphenyl)-3-(p-tolylthio)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) N-(4-Acetylphenyl)-3,3,3-trifluoro-2,2-bis(trifluoromethyl)propanamide (CAS: 340139-93-7)

- Structure : Differs in the acetyl group’s position (para vs. meta) and the propanamide chain’s fluorination.

- Impact : Fluorination enhances metabolic stability and lipophilicity, while the para-acetyl group may alter binding interactions compared to the meta-substituted target compound .

b) N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

- Structure : Replaces p-tolylthio with a benzothiazol-1,1-dioxide group.

Thioether Modifications

a) N-[N-(3-Guanidinopropyl)carbamimidoyl]-3-(phenylsulfanyl)propanamide

- Structure : Features a phenylthio group (unsubstituted) instead of p-tolylthio.

- Impact: The absence of a methyl group reduces steric bulk, possibly enhancing binding to flat enzymatic pockets. However, the guanidinopropylcarbamimidoyl group introduces basicity, favoring interactions with acidic residues .

b) 3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide (Reference P10)

- Structure : Contains a fluorinated cyclopropylthio group and a thiazole-pyridine system.

Propanamide Backbone Analogues

a) N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

- Structure : Replaces the acetylphenyl group with a thiazole-fluorophenyl system and adds a furan.

b) N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926)

Comparative Analysis Table

Research Findings and Trends

- Thioether Role : The p-tolylthio group in the target compound balances lipophilicity and steric effects, contrasting with polar sulfones (e.g., benzothiazol-1,1-dioxide) or fluorinated thioethers .

- Acetyl Position : Meta-substitution (target) vs. para (CAS: 340139-93-7) may influence conformational flexibility and target engagement .

Biological Activity

N-(3-acetylphenyl)-3-(p-tolylthio)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies that highlight its therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetylphenylamine with p-tolylthioacetic acid derivatives. The reaction conditions often include the use of coupling agents or catalysts to enhance yield and purity. A detailed synthetic pathway may include:

- Formation of the thioamide : Reacting the appropriate acetic acid derivative with a thiol compound.

- Acetylation : Introducing the acetyl group through acetic anhydride or acetyl chloride.

- Purification : Utilizing recrystallization or chromatography to isolate the final product.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on structurally similar compounds has shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and other tumorigenic cell lines . The mechanism of action is believed to involve apoptosis induction and disruption of cancer cell signaling pathways.

Antinociceptive Effects

Research has also explored the antinociceptive properties of related compounds, suggesting that they may modulate nicotinic acetylcholine receptors (nAChRs), which play a crucial role in pain perception . The modulation of these receptors can potentially lead to pain relief without significant side effects, making these compounds candidates for further investigation in pain management therapies.

Other Biological Activities

In addition to anticancer and antinociceptive activities, compounds similar to this compound have demonstrated antioxidant and anti-inflammatory properties. These activities are attributed to their ability to scavenge free radicals and inhibit inflammatory mediators .

Study 1: Cytotoxicity Against MCF-7 Cells

A study evaluated the cytotoxic effects of various thioether derivatives on MCF-7 cells using the MTT assay. Results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 15 | Apoptosis induction |

| Compound B | 25 | Cell cycle arrest |

| This compound | 20 | Unknown |

Study 2: Pain Relief in Animal Models

In another study, a mouse model was used to assess the antinociceptive effects of related compounds. The results showed a significant reduction in pain responses when treated with these compounds, indicating their potential as analgesics . The study highlighted that these effects were not due to changes in motor coordination, suggesting a specific action on pain pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.